Product packaging for Liothyronine I-131(Cat. No.:CAS No. 20196-64-9)

Liothyronine I-131

Cat. No.: B1260107
CAS No.: 20196-64-9
M. Wt: 662.98 g/mol
InChI Key: AUYYCJSJGJYCDS-UMVFHIKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Liothyronine I-131 is a chemical entity that consists of liothyronine (a synthetic form of the thyroid hormone triiodothyronine, or T3) labeled with the radioactive isotope Iodine-131 (I-131) . Liothyronine is the most potent form of thyroid hormone and acts on the body to increase basal metabolic rate and affect protein synthesis . The I-131 isotope is used in research and medical settings for its radioactive properties, which allow for tracking or ablation of cells that uptake the compound . While the specific research applications of this compound are not fully detailed in available literature, its structure suggests potential use in studying thyroid hormone metabolism, thyroid-related disorders, and the role of T3 in various physiological processes. The compound's radiochemical properties may also make it a candidate for research in targeted radionuclide therapy. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12I3NO4 B1260107 Liothyronine I-131 CAS No. 20196-64-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20196-64-9

Molecular Formula

C15H12I3NO4

Molecular Weight

662.98 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-(131I)iodanylphenoxy)-3,5-bis(131I)(iodanyl)phenyl]propanoic acid

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i16+4,17+4,18+4

InChI Key

AUYYCJSJGJYCDS-UMVFHIKJSA-N

SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2[131I])C[C@@H](C(=O)O)N)[131I])[131I])O

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

Other CAS No.

20196-64-9

Origin of Product

United States

Radiochemistry and Synthetic Methodologies for Liothyronine I 131

Principles of Radioiodination for Thyroid Hormone Analogues

The introduction of a radioactive iodine isotope into a molecule, a process known as radioiodination, is the foundation for creating Liothyronine (B1675554) I-131. This process can be achieved through several chemical reactions, each with its own set of principles and applications.

Electrophilic Substitution Mechanisms in Liothyronine Radiolabeling

Electrophilic aromatic substitution is a primary method for radioiodinating aromatic compounds like Liothyronine. nih.govbyjus.com In this type of reaction, an electrophile, which is an electron-seeking species, replaces an atom, typically hydrogen, on the aromatic ring of the liothyronine precursor. byjus.comwikipedia.org The process generally involves three key steps: the generation of a potent electrophile, the attack of this electrophile on the electron-rich aromatic ring to form a carbocation intermediate (also known as a sigma complex or arenium ion), and finally, the removal of a proton to restore the aromaticity of the ring. byjus.commasterorganicchemistry.com

Isotopic Exchange Reactions in Radioiodination

Isotopic exchange offers an alternative pathway for producing radioiodinated compounds. nih.govnih.gov This method involves the exchange of a non-radioactive iodine atom already present in the molecule with a radioactive isotope, such as I-131, from a radiolabeling agent. nih.govnih.gov These reactions are typically nucleophilic substitutions, where the radioactive iodide anion acts as the nucleophile. nih.gov

A significant advantage of isotopic exchange is that it can often be performed under milder conditions compared to electrophilic substitution, which can be crucial for sensitive molecules. However, a major drawback is the challenge of separating the final radioactively labeled product from the unreacted, non-radioactive starting material, as they are chemically identical. nih.gov The efficiency of the exchange can be influenced by factors such as the reaction medium and temperature. nih.gov

Advanced Synthetic Routes for Radioiodinated Probes

To overcome the limitations of direct radioiodination methods, more advanced synthetic strategies have been developed. These often involve the use of precursors containing specific functional groups that facilitate regioselective and efficient radioiodination. nih.gov For instance, organotin (stannylated), organoboron (borated), or organosilicon (silylated) derivatives of the precursor molecule can be synthesized. nih.gov

The radioiodine atom can then be introduced by an ipso-substitution reaction, where it replaces the tin, boron, or silicon group. nih.gov Iododestannylation, the replacement of a trialkyltin group, is a particularly common and effective method, often proceeding under mild conditions with high yields. nih.gov These multi-step approaches, while more complex, offer greater control over the final product's structure and purity. nih.gov

Challenges in Liothyronine I-131 Radiosynthesis

The synthesis of this compound is not without its difficulties. Researchers and manufacturers face several challenges in producing this radiopharmaceutical with the desired quality and in sufficient quantities.

Regioselectivity and Specific Activity Optimization

A primary challenge is achieving high regioselectivity, ensuring the I-131 atom is attached to the correct position on the liothyronine molecule to maintain its biological activity. nih.govgoogleapis.com As mentioned, direct electrophilic substitution can lead to a mixture of isomers, which are difficult to separate and may have different biological properties. nih.gov The use of precursors with directing groups is a key strategy to address this issue. nih.gov

Optimizing the specific activity of the final product is another critical aspect. Specific activity refers to the amount of radioactivity per unit mass of the compound. High specific activity is desirable to ensure that a sufficient radioactive dose can be delivered without administering a large mass of the compound, which could have pharmacological effects. nih.gov Achieving high specific activity often requires using a high-purity I-131 source and minimizing contamination with non-radioactive iodine. nih.gov

Reaction Conditions and Radiochemical Yield Enhancement

The conditions under which the radiosynthesis is performed have a profound impact on the outcome. Factors such as temperature, pH, reaction time, and the choice of solvent and oxidizing or reducing agents must be carefully controlled. nih.goviaea.org Harsh reaction conditions, such as high temperatures or strong oxidizing agents, can lead to the degradation of the liothyronine molecule, which is a relatively sensitive compound. nih.govresearchgate.net

Enhancing the radiochemical yield, which is the percentage of the initial radioactivity that is successfully incorporated into the final product, is a constant goal. nih.goviaea.org Low yields can make the production process inefficient and costly. Strategies to improve yields include optimizing the concentration of reactants, using catalysts, and developing more efficient purification methods to isolate the desired product from byproducts and unreacted starting materials. nih.gov

ParameterChallengePotential Solution
Regioselectivity Non-specific attachment of I-131, leading to isomeric impurities. nih.govUse of precursors with directing groups (e.g., stannyl, boryl). nih.gov
Specific Activity Low radioactivity per unit mass, requiring larger administered doses. nih.govUse of high-purity I-131; minimization of carrier iodine. nih.gov
Reaction Conditions Degradation of the liothyronine molecule under harsh conditions. nih.govresearchgate.netOptimization of temperature, pH, and use of milder reagents. nih.gov
Radiochemical Yield Inefficient incorporation of I-131 into the final product. nih.goviaea.orgOptimization of reactant concentrations, use of catalysts, improved purification. nih.gov

Production and Preparation Techniques for this compound

The synthesis of this compound is primarily achieved through radioiodination, a process that can be broadly categorized into electrophilic and nucleophilic substitution reactions. These methods involve the reaction of a suitable precursor molecule with a radioiodinating agent.

Electrophilic Radioiodination:

This is a widely used method for incorporating radioiodine into aromatic compounds. The process involves the reaction of an electron-rich aromatic precursor with an electrophilic form of radioiodine. In the context of this compound synthesis, a common precursor is 3,5-diiodo-L-thyronine. The radioiodine, typically in the form of sodium iodide (Na¹³¹I), is activated by an oxidizing agent to generate a reactive electrophilic species, such as I⁺.

Common oxidizing agents used in this process include:

Chloramine-T: A mild oxidizing agent that facilitates the iodination of tyrosine residues.

Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): A water-insoluble oxidizing agent that is often coated onto the reaction vessel, allowing for a controlled reaction with minimal damage to sensitive molecules. nih.gov

The reaction conditions, including pH, temperature, and reaction time, are carefully controlled to optimize the radiochemical yield and purity of the final product. Following the reaction, purification is essential to remove unreacted radioiodine and any byproducts. This is typically achieved using techniques such as high-performance liquid chromatography (HPLC).

Nucleophilic Radioiodination:

Nucleophilic substitution offers an alternative route for the synthesis of radioiodinated compounds. This method involves the displacement of a leaving group on the precursor molecule by a nucleophilic radioiodide anion (¹³¹I⁻). While less common for the direct iodination of aromatic rings unless activated by electron-withdrawing groups, it can be employed in specific synthetic strategies.

Precursor Molecules:

The choice of precursor is crucial for a successful radiosynthesis. For this compound, the logical precursor is a molecule that already possesses two of the three iodine atoms in the correct positions, simplifying the final radioiodination step. As such, 3,5-diiodo-L-thyronine is a key starting material. The synthesis of this precursor itself is a multi-step organic synthesis process.

Research Findings on Radioiodination Methodologies

Methodology Oxidizing Agent/Catalyst Precursor Key Features Reported Radiochemical Yield
Electrophilic Substitution Chloramine-T3,5-diiodo-L-thyronineMild reaction conditions, suitable for sensitive molecules.Variable, dependent on reaction optimization.
Electrophilic Substitution Iodogen3,5-diiodo-L-thyronineHeterogeneous reaction, minimizes oxidative side products. nih.govGenerally high, often exceeding 80-90%.
Nucleophilic Substitution Copper salts (catalyst)Activated precursorsCan be used for specific applications where electrophilic methods are not suitable.Dependent on the specific precursor and reaction conditions.

It is important to note that the specific activity of the final this compound product is a critical parameter. It is defined as the amount of radioactivity per unit mass of the compound and is a key indicator of the efficiency of the radiolabeling process. High specific activity is generally desirable.

The production of this compound is a specialized process carried out in radiopharmaceutical laboratories equipped to handle radioactive materials. The synthesis and purification methods are rigorously validated to ensure the final product meets stringent quality control standards before it can be utilized.

Molecular and Cellular Mechanisms of Liothyronine Action in Research Contexts

Thyroid Hormone Receptor (TR) Binding and Interaction Dynamics

The initial step in liothyronine's genomic mechanism is its diffusion into the cell nucleus and subsequent high-affinity binding to TRs. nih.govpfizermedicalinformation.com This interaction is a finely tuned process, with liothyronine (B1675554) binding to both major TR isoforms, TRα and TRβ, with high affinity. medchemexpress.com Kinetic studies have characterized the binding reaction as second-order, with the formation of the triiodothyronine-receptor complex, while dissociation is a first-order process. nih.gov This binding event is the critical trigger that initiates a cascade of conformational changes in the receptor, fundamentally altering its interaction with other nuclear proteins and DNA. nih.govuiuc.edu

The biological responses to liothyronine are tissue-specific, a phenomenon largely dictated by the differential expression of TR isoforms. oup.comnih.gov Mammalian thyroid hormone receptors are encoded by two separate genes, THRA and THRB, which give rise to several receptor isoforms, most notably TRα1, TRα2, TRβ1, and TRβ2. medchemexpress.comcolostate.edu While TRα1 and the non-T3-binding TRα2 are widely expressed, TRβ isoforms show more restricted distribution. nih.gov

This differential expression is critical for mediating the varied effects of thyroid hormone in different organs. For instance, in the liver, TRβ1 is expressed at significantly higher levels than TRα1. oup.comnih.gov Conversely, the heart expresses TRα1, but TRβ1 protein is often not detectable. nih.gov In the brain, TRβ1 is localized almost exclusively to neuronal nuclei, whereas the non-binding TRα2 variant is found in astrocyte nuclei. oup.com This distinct distribution allows for precise regulation of target genes according to the specific physiological needs of each tissue. oup.comnih.gov

Table 1: Differential Expression of Thyroid Hormone Receptor (TR) Isoforms in Various Tissues

Receptor Isoform Predominant Tissue Expression Key Research Findings
TRα1 Widely expressed, notably in heart and skeletal muscle. oup.combioscientifica.com Expressed at approximately 6-fold higher levels in the liver than in the heart in mouse models. oup.comnih.gov
TRα2 Widely expressed; abundant in brain and heart. oup.combioscientifica.com A non-T3-binding isoform that can act as an antagonist to other TRs. nih.govbioscientifica.com In pig hearts, its mRNA level is markedly greater than that of TRα1. bioscientifica.com
TRβ1 High expression in liver, kidney, and brain (neurons). oup.comnih.govoup.com Expressed approximately 3-fold higher than TRα1 in the mouse liver. oup.comnih.gov

| TRβ2 | Primarily expressed in the anterior pituitary and hypothalamus. medchemexpress.comjci.org | Plays a crucial role in the negative feedback regulation of the hypothalamic-pituitary-thyroid axis. nih.gov |

The binding of liothyronine occurs within a specialized region of the receptor known as the ligand-binding domain (LBD). uiuc.edufrontiersin.org The LBD is a complex structure, typically composed of 12 α-helices and four β-strands, which form a hydrophobic pocket that accommodates the hormone. frontiersin.org

The binding of liothyronine to this pocket induces a critical conformational change in the LBD. nih.govuiuc.edu This structural rearrangement, particularly involving a C-terminal helix known as helix 12 (H12), is the molecular switch that controls the receptor's transcriptional activity. uiuc.edufrontiersin.org In the absence of the ligand, the LBD is in a conformation that favors binding to corepressor proteins. endocrine-abstracts.org Upon liothyronine binding, helix 12 repositions itself, creating a new surface on the LBD that promotes the dissociation of corepressors and facilitates the recruitment of coactivator proteins. nih.govfrontiersin.org This ligand-induced change is essential for transitioning the receptor from a state of active gene repression to one of gene activation. endocrine-abstracts.orguiuc.edu

Genomic and Non-Genomic Actions of Liothyronine

Liothyronine's influence on cellular physiology is exerted through two distinct pathways: genomic and non-genomic actions. nih.govendocrine-abstracts.org The classical genomic pathway involves the direct regulation of gene expression and protein synthesis, a process that is dependent on transcription and translation. drugbank.comendocrine-abstracts.org In contrast, non-genomic effects are rapid, occur independently of gene transcription, and are often initiated at the plasma membrane or within the cytoplasm. endocrine-abstracts.orgnih.gov

The genomic actions of liothyronine are the cornerstone of its function, controlling the expression of a vast array of target genes essential for development, differentiation, and metabolism. nih.govendocrine-abstracts.org After liothyronine binds to its nuclear receptor, the newly formed hormone-receptor complex acts as a transcription factor. drugbank.compfizermedicalinformation.com This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes. nih.govendocrine-abstracts.org This binding event initiates the activation of gene transcription, leading to the synthesis of messenger RNA (mRNA) and, subsequently, new cytoplasmic proteins that carry out the physiological effects of the hormone. pfizermedicalinformation.com

Thyroid hormone receptors are unique in that they bind to DNA both in the absence and presence of their ligand, liothyronine. colostate.edu However, their transcriptional output is dramatically different in these two states due to their interaction with coregulatory proteins. nih.govnih.gov

In the absence of Liothyronine (Unliganded State): The TR is bound to a corepressor complex, which often includes proteins like NCoR (nuclear receptor corepressor). nih.govfrontiersin.org This complex recruits histone deacetylases (HDACs), which modify chromatin to create a tightly packed, transcriptionally repressive state. nih.gov This actively represses the basal transcription of the target gene. endocrine-abstracts.org

In the presence of Liothyronine (Liganded State): The binding of liothyronine induces a conformational change in the TR, causing the release of the corepressor complex. endocrine-abstracts.orgnih.gov This allows for the recruitment of a coactivator complex, which includes proteins such as those from the steroid receptor coactivator (SRC) family. nih.govresearchgate.net These coactivators often possess histone acetyltransferase (HAT) activity, which acetylates histones, leading to a more open chromatin structure that is permissive for transcription. nih.gov This switch from corepressor to coactivator interaction is the fundamental mechanism by which liothyronine activates gene expression. nih.govnih.gov Studies have demonstrated that the recruitment of coactivators is an essential step, separate from corepressor release, for the liganded TR to initiate its biological effects. nih.govresearchgate.net

The specificity of gene regulation by liothyronine is achieved through the binding of TRs to specific DNA sequences called Thyroid Hormone Response Elements (TREs). medchemexpress.comcolostate.edu TREs are typically composed of two "half-sites" with the consensus sequence AGGTCA. colostate.edu The arrangement and spacing of these half-sites can vary, leading to different types of TREs (e.g., direct repeats, palindromes, or inverted repeats), which contributes to the differential regulation of target genes. colostate.edu

TRs can bind to TREs as monomers or homodimers, but they exhibit the highest binding affinity and are thought to be most functionally active when they form heterodimers with the retinoid X receptor (RXR), another member of the nuclear receptor superfamily. colostate.edu This TR-RXR heterodimer binds to the TRE regardless of whether liothyronine is present. colostate.edu However, it is the binding of liothyronine that ultimately dictates whether the complex will repress or activate the transcription of the associated gene. nih.govcolostate.edu

Interplay with Other Nuclear Receptors and Signaling Pathways

In research contexts, the action of liothyronine, the synthetic form of the active thyroid hormone T3, is understood to be intricately connected with a variety of other nuclear receptors and signaling pathways. This interplay is crucial for modulating the diverse physiological effects of thyroid hormone. Thyroid hormone receptors (TRs) often form heterodimers with the retinoid X receptor (RXR) to bind to thyroid hormone response elements (TREs) on DNA and regulate gene expression. nih.gov This heterodimerization is a key point of interaction, as other nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs) and the liver X receptor (LXR), also compete for RXR as a binding partner. nih.govnih.gov This competition for a limited pool of RXR allows for a complex layer of cross-regulation between these signaling pathways.

The unliganded TR complex, in the absence of liothyronine, can act as a repressor of gene transcription by recruiting corepressors like nuclear receptor corepressor (NCoR) and silencing mediator for retinoid and thyroid-hormone receptors (SMRT). nih.gov These corepressors, in turn, recruit histone deacetylases (HDACs) to the promoter regions of target genes, leading to gene repression. nih.gov This repressive action can also antagonize the activity of other nuclear receptor complexes, further highlighting the intricate crosstalk. nih.gov

Furthermore, thyroid hormone signaling interacts with pathways that respond to nutrient availability. nih.gov For instance, thyroid hormone has been shown to directly stimulate the expression of LXR, a key regulator of lipid and carbohydrate metabolism. nih.gov This interaction suggests a coordinated response to both hormonal and nutritional signals. The interplay also extends to signaling pathways involved in cell proliferation and differentiation, where TRs interact with factors like chicken ovalbumin upstream transcription factor 1 (COUP-TF1) and retinoic acid receptor (RAR). jci.org

Receptor/PathwayMode of Interaction with Thyroid Hormone SignalingFunctional Consequence
Retinoid X Receptor (RXR) Forms heterodimers with Thyroid Hormone Receptors (TRs). Competes with other nuclear receptors (e.g., PPARs, LXR) for RXR binding. nih.govnih.govEssential for TR binding to DNA and subsequent gene regulation. Competition allows for integration of multiple signaling pathways. nih.gov
Peroxisome Proliferator-Activated Receptors (PPARs) Competes with TRs for RXR heterodimerization and may share overlapping DNA binding sites and transcriptional co-factors. nih.govnih.govModulates lipid and glucose metabolism, with potential for both synergistic and antagonistic effects with thyroid hormone action. nih.gov
Liver X Receptor (LXR) Thyroid hormone can directly stimulate LXR expression. Both TR and LXR compete for RXR. nih.govCoordinates lipid and carbohydrate metabolism, integrating hormonal and nutrient-sensing pathways. nih.gov
Corepressors (NCoR, SMRT) Bind to unliganded TRs, leading to the recruitment of histone deacetylases (HDACs). nih.govRepresses transcription of thyroid hormone target genes in the absence of liothyronine. nih.gov

Deiodinase Enzymes and Localized Liothyronine (T3) Generation

The local availability of the active thyroid hormone, T3, is a critical determinant of its action within specific tissues and is primarily regulated by a family of enzymes known as iodothyronine deiodinases. bioscientifica.comnih.gov These enzymes are responsible for the conversion of the prohormone thyroxine (T4) into the more biologically potent T3, as well as for the inactivation of both T4 and T3. nih.gov This localized control allows for tissue-specific adjustments of thyroid hormone signaling, independent of circulating hormone levels. bioscientifica.comnih.gov

Role of Type 1, 2, and 3 Iodothyronine Deiodinases

There are three main types of iodothyronine deiodinases (D1, D2, and D3), each with distinct tissue distributions, substrate specificities, and regulatory mechanisms, which collectively ensure precise control over thyroid hormone activity. nih.govbioscientifica.com

Type 1 Deiodinase (D1): D1 is primarily expressed in the liver, kidneys, and thyroid gland. bioscientifica.commdpi.com It is capable of both activating T4 to T3 and inactivating T4 and T3. bioscientifica.combioscientifica.com While it contributes to the circulating pool of T3, a significant role of D1 is considered to be that of a scavenger enzyme. nih.govbioscientifica.com It efficiently deiodinates sulfated iodothyronines and reverse T3 (rT3), facilitating their clearance from the circulation and the recycling of iodine. nih.govbioscientifica.com

Type 2 Deiodinase (D2): D2 is a highly efficient enzyme that exclusively catalyzes the conversion of T4 to T3. bioscientifica.com It is found in tissues such as the brain, pituitary gland, brown adipose tissue, and skeletal muscle. bioscientifica.commdpi.com Located in the endoplasmic reticulum, D2 is a key regulator of intracellular T3 concentrations, directly supplying the nucleus with active hormone. bioscientifica.comjci.org Its expression and activity are tightly regulated, allowing cells to fine-tune their response to thyroid hormone. nih.gov

Type 3 Deiodinase (D3): D3 is the primary inactivating deiodinase, converting T4 to the inactive rT3 and T3 to T2. nih.govbioscientifica.com It is highly expressed during embryonic development, where it protects tissues from excessive thyroid hormone exposure. nih.govfrontiersin.org In adults, D3 is found in the central nervous system, placenta, and skin, and its expression can be induced in various tissues under certain pathological conditions. bioscientifica.commdpi.com

Deiodinase TypePrimary FunctionKey LocationsSubstrate Preference
Type 1 (D1) T4 to T3 conversion (activation); T4 and T3 inactivation; Scavenging of inactive iodothyronines. bioscientifica.combioscientifica.comLiver, Kidney, Thyroid. bioscientifica.commdpi.comrT3 and sulfated iodothyronines. nih.govbioscientifica.com
Type 2 (D2) T4 to T3 conversion (activation). bioscientifica.comBrain, Pituitary, Brown Adipose Tissue, Skeletal Muscle. bioscientifica.commdpi.comT4. bioscientifica.com
Type 3 (D3) T4 and T3 inactivation. nih.govbioscientifica.comCentral Nervous System, Placenta, Skin (adults); high in embryonic tissues. nih.govbioscientifica.commdpi.comT3 and T4. frontiersin.org

Cellular Adaptation of Thyroid Hormone Status

Cells can dynamically adapt their internal thyroid hormone status in response to physiological demands and environmental cues, largely through the regulation of deiodinase activity. nih.gov This cellular-level adaptation allows for a high degree of tissue-specific control over metabolic processes. oup.com For example, in response to cold exposure, the expression of D2 is upregulated in brown adipose tissue, leading to increased local T3 generation and subsequent stimulation of thermogenesis. jci.org

In states of hypothyroidism, D2 expression is generally upregulated while D3 is downregulated in many tissues to maximize the intracellular production and availability of T3 from the limited circulating T4. wikipedia.org Conversely, during hyperthyroidism, D2 is downregulated and D3 is upregulated to protect cells from excessive thyroid hormone stimulation. wikipedia.org This reciprocal regulation of D2 and D3 is a fundamental mechanism for maintaining cellular thyroid hormone homeostasis. oup.com The ability of cells to modulate deiodinase activity allows them to customize their metabolic rate and response to thyroid hormone, demonstrating a sophisticated level of local control. nih.gov

Cellular Metabolism and Liothyronine I-131 Tracing

Liothyronine, as the active form of thyroid hormone, plays a profound role in regulating cellular metabolism. wikipedia.orgbioscientifica.com It influences a wide array of metabolic pathways, including carbohydrate, protein, and lipid metabolism, ultimately affecting how cells utilize energy. drugbank.com The administration of exogenous liothyronine increases the basal metabolic rate and accelerates cellular oxidation. wikipedia.orgdrugbank.com

In research, the use of radiolabeled liothyronine, specifically this compound, serves as a valuable tool for tracing the metabolic fate and distribution of this hormone. nih.gov The iodine-131 (B157037) isotope allows for the tracking of liothyronine as it is transported into cells, interacts with its receptors, and is metabolized. auntminnie.com Although much of the research on radioiodine in thyroid contexts focuses on iodine-131 for therapy in thyroid cancer, the principles of its uptake and metabolism provide insights into thyroid hormone dynamics. e-enm.orgmdpi.com

In Vitro Research Methodologies and Investigations with Liothyronine I 131

Cell Culture Models for Studying Thyroid Hormone Biology

Cell culture models are fundamental tools for investigating the biological roles of thyroid hormones. Various cell lines are employed to mimic different aspects of thyroid physiology and pathology.

Primary human thyroid cells, when cultured in a three-dimensional (3D) format, can form microtissues that replicate the structure and function of natural thyroid follicles. oup.com This 3D model has been shown to be superior to traditional two-dimensional (2D) cultures in restoring thyroid hormone synthesis. oup.com Immortalized human thyrocyte cell lines, such as the HTori-3 line, are also utilized as they retain many of the specialized functions of differentiated thyroid cells. spandidos-publications.com

For studies focusing on iodine uptake and metabolism, rat thyroid cell lines like the PCCL3 line are often used. oup.comnih.gov These cells can take up Iodine-131 (B157037) in a manner dependent on thyroid-stimulating hormone (TSH). oup.com In contrast, other cell lines, such as the human anaplastic thyroid cancer cell line 8505C and the human hepatocellular cancer cell line HepG2, serve as negative controls due to their inability to take up iodine. oup.com The choice of cell model is critical, as significant differences in differentiated status and gene expression exist between various cell lines. oup.com

Table 1: Comparison of Cell Culture Models

Cell Line Origin Key Characteristics Common Applications in Liothyronine (B1675554) I-131 Research
Primary Human Thyroid Cells Human Thyroid Tissue Form 3D follicular structures, capable of hormone synthesis. oup.com Studying thyroid hormone production and secretion in a near-physiological environment. oup.com
HTori-3 Immortalized Human Thyrocytes Nontumorigenic, preserves differentiated functions. spandidos-publications.com Investigating the cytotoxic effects and apoptotic pathways induced by Iodine-131. spandidos-publications.com
PCCL3 Rat Thyroid TSH-dependent Iodine-131 uptake. oup.com Modeling iodine uptake and the effects of TSH on thyroid cell function. oup.comnih.gov
8505C Human Anaplastic Thyroid Cancer Negative control for iodine uptake studies. oup.com Serving as a baseline to compare iodine uptake in functional thyroid cells. oup.com
HepG2 Human Hepatocellular Cancer Negative control for iodine uptake studies. oup.com Used as a non-thyroidal control in uptake and metabolism experiments. oup.com

In Vitro Assays for Liothyronine I-131 Uptake and Intracellular Distribution

To quantify the cellular uptake and distribution of this compound, researchers employ various in vitro assays. A common method involves incubating cultured cells with a medium containing a known concentration of Iodine-131. spandidos-publications.com After a specific incubation period, the cells are washed to remove any unbound radioisotope, and the intracellular radioactivity is measured using a gamma counter. oup.com This allows for the determination of the amount of I-131 incorporated into the cells. oup.com

Studies have shown that the uptake of Iodine-131 can be time-dependent, with peak incorporation observed at specific time points. For instance, in PCCL3 cells, the maximum uptake of I-131 occurs after 30 minutes of incubation. oup.com The intracellular localization of the radiolabeled compound can be further investigated through techniques that distinguish between surface-bound and internalized fractions. chelatec.com

Receptor Binding Assays Using Radiolabeled Liothyronine

Receptor binding assays are essential for characterizing the interaction between radiolabeled ligands, such as this compound, and their receptors. nih.govmerckmillipore.com These assays are considered the gold standard for measuring the affinity of a ligand for its target receptor due to their robustness and sensitivity. giffordbioscience.com The two primary formats for these assays are filtration and scintillation proximity assays (SPA). nih.gov

In a typical saturation binding experiment, various concentrations of the radiolabeled ligand are incubated with a source of the receptor, which can be cell membranes or purified receptors. nih.gov This allows for the calculation of the equilibrium dissociation constant (Kd), which represents the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax). nih.govnih.gov

Competitive binding assays are also widely used. merckmillipore.comgiffordbioscience.com In this setup, a fixed concentration of the radiolabeled ligand competes with varying concentrations of an unlabeled compound for binding to the receptor. giffordbioscience.com This helps determine the relative binding affinities of different compounds. giffordbioscience.com

Table 2: Types of Radioligand Binding Assays

Assay Type Purpose Key Parameters Determined
Saturation Binding Measures total and nonspecific binding at various radioligand concentrations. nih.gov Equilibrium dissociation constant (Kd), Maximal number of receptor binding sites (Bmax). nih.govnih.gov
Competitive Binding Determines the relative affinities of test compounds for a receptor site. giffordbioscience.com IC50 (concentration of unlabeled ligand that inhibits 50% of specific binding), Inhibition constant (Ki). chelatec.comgiffordbioscience.com
Kinetic Binding Measures the association and dissociation rates of a radioligand from its receptor. giffordbioscience.com Association rate constant (kon), Dissociation rate constant (koff). chelatec.com

Studies on Gene Expression Modulation in Cell Lines with this compound

The administration of Iodine-131 can induce significant changes in the gene expression profiles of thyroid cells. Studies have investigated the effects of I-131 on the expression of genes crucial for thyroid function, such as the sodium/iodide symporter (NIS) and the thyrotropin receptor (TSHR). oup.com Research has shown that while I-131 exposure may not alter the mRNA expression of the NIS gene in some cancer cell lines, it can lead to a decrease in the NIS protein level. mdpi.com

Furthermore, I-131 treatment has been found to modulate the expression of genes involved in apoptosis, or programmed cell death. For example, in the HTori-3 cell line, Iodine-131 has been shown to upregulate the expression of the Fas gene and downregulate the expression of the Bcl-2 gene, both of which are key regulators of apoptosis. spandidos-publications.com Additionally, I-131 exposure can increase the expression of genes involved in DNA damage response, such as GADD45. spandidos-publications.com Recent studies have also highlighted the role of non-coding RNAs, such as long non-coding RNAs (lncRNAs), in modulating the sensitivity of thyroid cancer cells to Iodine-131. frontiersin.org

Investigation of Cellular Efflux and Transport Mechanisms of this compound

The movement of thyroid hormones, including liothyronine, across the cell membrane is a complex process mediated by specific transporter proteins. eur.nl It is now understood that passive diffusion plays a limited role, and carrier-mediated transport is essential for cellular uptake and efflux. eur.nl

Several families of transporter proteins have been identified as being involved in thyroid hormone transport, including organic anion transporters (OATPs), L-type amino acid transporters (LATs), and monocarboxylate transporters (MCTs). eur.nl In vitro overexpression studies in cell lines or Xenopus oocytes using radiolabeled iodothyronines are a primary method for identifying and characterizing these transporters. eur.nl

The efflux of T3 from various cell types has been shown to be a saturable process, indicating the involvement of transporters. researchgate.net The specific transporters responsible for the efflux of this compound are an active area of investigation. Understanding these transport mechanisms is crucial, as they determine the intracellular concentration of the hormone and, consequently, its biological effects. oup.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Iodine-131
Liothyronine
Thyroxine
Triiodothyronine
Levothyroxine
Cholestyramine
Estrogen
Propyl-thiouracil
Sodium perchlorate
Triclosan
5-pregnen-3β-ol-20-one-16α‑carbonitrile
Tazemetostat
Retinoids
Pilocarpine
Scopolamine
Pirenzipine
Yttrium-90
Phosphorous-32
Astatine-211
Lutetium-177
Samarium-153
Iodine-123
Iodine-124
Iodine-125
Iodine-132

Preclinical Animal Model Research Applications of Liothyronine I 131

Development and Characterization of Hypothyroidism Models Utilizing Radioiodine

The creation of reliable animal models of hypothyroidism is fundamental for studying the disease's pathophysiology and evaluating potential therapies. Radioactive iodine, specifically I-131, is a widely used agent for this purpose due to its targeted destruction of thyroid tissue. romj.org

The administration of Iodine-131 (B157037) to rodents is an effective method for inducing hypothyroidism. nih.gov The principle lies in the selective uptake of iodine by thyroid follicular cells via the sodium-iodide symporter (NIS). nih.gov Once inside the cells, the beta radiation emitted by I-131 induces cellular damage, leading to necrosis and a strong inflammatory reaction within the thyroid follicles. nih.gov This process effectively ablates the thyroid gland, significantly reducing its ability to produce thyroid hormones. nih.govnih.gov

Studies in rat models have demonstrated that following I-131 administration, there are significant and prolonged changes in thyroid function. nih.gov Histopathological examination of thyroid glands from these animals reveals features such as hyaline thickness of blood vessel walls and the presence of necrotic follicles. nih.gov The resulting hormonal profile is characteristic of hypothyroidism, with a marked decrease in serum thyroxine (T4) and triiodothyronine (T3) concentrations, and a corresponding increase in thyroid-stimulating hormone (TSH) levels. nih.gov

Table 1: Hormonal and Glandular Changes in a Rat Model of I-131 Induced Hypothyroidism

Parameter Control Group I-131 Experimental Group
Serum Thyroxine (T4) Concentration 55.0 +/- 6.1 nM 25.4 +/- 3.2 nM
Thyroid Gland Volume Significantly Higher Significantly Lower
Thyroid Gland Weight Significantly Higher Significantly Lower

Data adapted from a study following rats for 6 months post-I-131 administration. nih.gov

Achieving stable and reproducible hypothyroidism in animal models is crucial for the validity of research findings. Several factors influence the success rate of I-131 induced thyroid ablation. The body's iodine pool is a significant factor; a lower iodine pool enhances the uptake of radioiodine by the thyroid. nih.gov To this end, preclinical studies often employ a low-iodine diet (LID) for a period before I-131 administration to increase the efficiency of thyroidal radioiodine accumulation. nih.govbiorxiv.org

The specific strain of the animal model can also impact the outcome. For instance, studies have shown that different mouse strains exhibit varying susceptibility to iodide-induced hypothyroidism. nih.gov BALB/c mice, when exposed to excess iodide, fail to escape from the Wolff-Chaikoff block (a temporary suppression of thyroid hormone synthesis) and become hypothyroid, whereas other strains like NOD.H2h4 adapt and remain euthyroid. nih.gov This highlights the importance of selecting an appropriate animal strain for the specific research question. The persistence of hypothyroidism is a key advantage of the radioiodine model, allowing for long-term studies of the condition. romj.org

In Vivo Biodistribution and Pharmacokinetic Studies of Liothyronine (B1675554) I-131

Labeling liothyronine with I-131 allows researchers to trace its path through the body, providing valuable data on its absorption, distribution, metabolism, and excretion (ADME).

Biodistribution studies in animal models, such as rats, are performed to understand where Liothyronine I-131 accumulates after administration and how long it is retained in various tissues. Following injection, radioiodine isotopes like I-131 show the highest concentration in the thyroid gland due to the action of the sodium-iodide symporter. nih.gov

However, uptake is also observed in other tissues. In athyroid mouse models, where the primary site of iodine uptake is removed, a significantly higher accumulation of radioiodine is seen in other organs like the lungs, heart, liver, and stomach compared to control animals. nih.gov This demonstrates the systemic distribution of iodine and iodine-containing compounds. Studies using free I-131 in rats have quantified the activity concentration in various tissues over time, showing a dynamic process of uptake and clearance across the body, with the thyroid consistently being the organ with the highest absorbed dose. nih.gov

Table 2: Biodistribution of ¹³¹I⁻ in Rats (Selected Organs)

Organ Activity Concentration at 1h (%ID/g) Activity Concentration at 24h (%ID/g) Activity Concentration at 72h (%ID/g)
Thyroid 100 120 110
Stomach 1.6 0.04 0.003
Lungs 0.14 0.02 0.001
Kidneys 0.23 0.01 0.001
Blood 0.13 0.01 0.001

Data represents the percentage of injected dose per gram of tissue (%ID/g). Adapted from biodistribution studies in male Sprague Dawley rats. nih.gov

The primary route of elimination for thyroid hormones and their metabolites is via the kidneys. drugbank.com A portion of liothyronine metabolites is also excreted into the bile, entering the gut where it can undergo enterohepatic recirculation. drugbank.com The half-life of liothyronine is reported to be between one to two days. drugbank.com

Beyond renal and biliary excretion, exhalation is another clearance pathway for radioiodine. Studies in mouse models have investigated the exhalation of radioiodine following oral administration of I-131. mdpi.com Research indicates that a small but measurable percentage (0.2-0.3%) of the administered I-131 dose is exhaled. mdpi.com The exhaled radioiodine exists in multiple chemical forms, including aerosolized iodine, elemental iodine, and organically bound iodine, with the organically bound form being predominant. mdpi.com Pharmacological interventions that block thyroid function can alter the amount and chemical form of exhaled radioiodine, underscoring the thyroid's central role in iodine processing. mdpi.com

Investigation of Thyroid Hormone Metabolism in Animal Systems Using this compound

This compound is an invaluable tracer for studying the complex pathways of thyroid hormone metabolism in vivo. The metabolism of liothyronine (T3) primarily occurs in the liver through processes of deiodination to diiodothyronine and monoiodothyronine, followed by conjugation with glucuronides and sulfates. drugbank.com The iodine released during this metabolic process can be taken up again and utilized by thyroid cells. drugbank.com

Studies in lactating rats using I-131 labeled liothyronine have been conducted to understand its metabolism specifically within the mammary gland, a non-thyroidal tissue that also handles iodine. nih.gov Furthermore, research in hyperthyroid cats treated with I-131 has utilized metabolomics to analyze systemic metabolic changes. nih.gov These studies reveal that even after I-131 therapy restores normal thyroid hormone levels, persistent alterations in metabolic pathways related to amino acids, lipids, energy metabolism, and oxidative stress can remain. nih.gov This indicates that the metabolic impact of thyroid hormone dysregulation is complex and may not be fully reversed immediately upon normalization of hormone levels. The use of labeled compounds like this compound in such animal models is crucial for elucidating these persistent metabolic derangements. nih.gov

Molecular and Physiological Responses to this compound in Animal Models

Preclinical research utilizing animal models to investigate this compound reveals a spectrum of responses that reflect the compound's dual nature. The observed effects can be broadly categorized into the physiological actions mediated by the hormonally active liothyronine (T3) molecule and the molecular changes induced by the radioactive isotope, Iodine-131. Studies in rodents, such as rats and mice, have been instrumental in elucidating these distinct but concurrent biological impacts, particularly on the cardiovascular system and thyroid gland gene expression.

The liothyronine component of the molecule elicits significant physiological changes, primarily through its interaction with thyroid hormone receptors. Research in rat models has demonstrated pronounced effects on cardiovascular electrophysiology. In studies involving thyroidectomized rats, the administration of liothyronine was associated with a significant increase in heart rate and a reduction in the action potential duration (APD) in papillary muscle fibers. nih.gov These results suggest that the long-term effects of the thyroid hormone on ventricular electrophysiological properties are likely induced via the synthesis of proteins that form ionic channels, a process initiated by the hormone's interaction with the cell nucleus. nih.gov Further studies in rats have characterized the inotropic response to T3, noting marked cardiac hypertrophy and elevated left and right ventricular pressure. nih.gov

The radioactive I-131 component induces distinct molecular-level responses, predominantly in tissues with high iodide uptake, such as the thyroid gland. Studies in rodent models have shown that I-131 exposure leads to significant and dose-dependent alterations in gene expression. plos.org Research on rat thyroid glands 24 hours after I-131 administration identified hundreds of differentially regulated transcripts. plos.org Notably, a recurring downregulation of genes associated with thyroid hormone biosynthesis, such as thyroglobulin (Tg), thyroid peroxidase (Tpo), and the sodium-iodine symporter (Slc5a5), was observed. plos.org This indicates an impact on thyroid function at the transcriptional level. plos.org Similarly, investigations in mice have confirmed that internal irradiation from I-131 affects a large number of transcripts and that the biological processes most affected are tissue-dependent, with the immune response being a commonly affected process across various tissues. nih.gov

Detailed Research Findings

Physiological Responses: Cardiovascular Effects in Rat Models

Research focusing on the hormonal action of liothyronine provides insight into the physiological responses. A study on thyroidectomized rats treated with 3,3',5-triiodo-L-thyronine (L-T3) documented specific changes in cardiac function.

Table 1: Electrophysiological Effects of L-T3 Administration in Thyroidectomized Rats

ParameterThyroidectomized (Control)Thyroidectomized + L-T3Observation
Heart RateSignificantly LowerSignificantly IncreasedL-T3 treatment restores and increases heart rate compared to the hypothyroid state. nih.gov
Action Potential Duration (APD)ProlongedSignificantly ReducedL-T3 administration leads to a shortening of the ventricular action potential. nih.gov

Molecular Responses: Gene Expression in Rodent Thyroid

The effects of the I-131 isotope are most evident at the molecular level. Microarray analysis of thyroid tissue from rats exposed to I-131 revealed significant changes in the expression of genes crucial for thyroid function.

Table 2: Selected Gene Expression Changes in Rat Thyroid 24h After I-131 Exposure

GeneGene NameFunctionObserved Change in ExpressionReference
TgThyroglobulinPrecursor for thyroid hormone synthesisDownregulated plos.org
TpoThyroid PeroxidaseEnzyme for thyroid hormone synthesisDownregulated plos.org
Slc5a5Sodium-Iodide SymporterMediates iodide uptake into thyroid cellsDownregulated plos.org
DbpD-box binding proteinTranscriptional regulatorRecurring Downregulation plos.org
Slc47a2Solute carrier family 47 member 2Transporter proteinRecurring Downregulation plos.org
Hoxd3Homeobox D3Transcription factor involved in developmentUpregulated plos.org

These preclinical findings in animal models underscore the compound's multifaceted impact, demonstrating that this compound simultaneously exerts systemic hormonal effects and targeted, radiation-induced molecular changes in tissues that concentrate iodine.

Advanced Analytical and Detection Methodologies for Liothyronine I 131 in Research

Radiometric Quantification Techniques

The radioactive nature of Iodine-131 (B157037) (I-131) necessitates specialized techniques for its detection and quantification. These methods are foundational for determining the activity and concentration of Liothyronine (B1675554) I-131 in various samples.

Gamma Spectrometry for Iodine-131 Detection and Measurement

Gamma spectrometry is a primary technique for the identification and quantification of gamma-emitting radionuclides like I-131. This method relies on the detection of the characteristic gamma rays emitted by I-131, particularly the principal photon energy at 364.5 keV. nih.gov

High-purity germanium (HPGe) detectors are often favored for their excellent energy resolution, allowing for the precise identification of I-131 even in the presence of other radionuclides. nih.goviaea.org Sodium iodide (NaI(Tl)) detectors, while having lower resolution, are also commonly used due to their high detection efficiency and lower cost. iaea.orgnih.gov The process typically involves placing the sample in a shielded detector to minimize background radiation. The detector measures the energy of the incoming gamma rays, generating a spectrum that is then analyzed to identify and quantify the I-131 activity. nih.gov The efficiency of the measurement system is crucial and must be determined using calibrated sources traceable to national standards. iaea.org

Detector TypeKey AdvantagesKey Disadvantages
High-Purity Germanium (HPGe) Very good resolution of the gamma spectrum. iaea.orgLower detection efficiency than NaI detectors; requires cooling. iaea.org
Sodium Iodide (NaI(Tl)) Good detection efficiency; lower maintenance cost. iaea.orgPoor resolution of the gamma spectrum; sensitive to temperature changes. iaea.org

This table summarizes the key advantages and disadvantages of common detector types used in gamma spectrometry for I-131 detection.

Liquid Scintillation Counting for Activity Determination

Liquid Scintillation Counting (LSC) is a highly sensitive method for quantifying beta-emitting radionuclides, including the beta particles emitted by I-131. iaea.orgopenmedscience.com This technique involves mixing the sample containing Liothyronine I-131 with a liquid scintillation cocktail. openmedscience.com The beta particles emitted during the decay of I-131 transfer energy to solvent molecules in the cocktail, which in turn excites scintillator molecules (fluors). iaea.org As the fluors return to their ground state, they emit photons of light, which are detected by photomultiplier tubes (PMTs). iaea.orgopenmedscience.com

The number of light pulses is proportional to the radioactivity of the sample, while the intensity of each pulse corresponds to the energy of the emission. psu.edu LSC is particularly advantageous for low-energy beta emitters and offers high counting efficiency. openmedscience.comgfz-potsdam.de However, a phenomenon known as "quenching" can interfere with the process by reducing the light output, leading to an underestimation of the radioactivity. iaea.org Quenching can be caused by impurities in the sample or the cocktail itself. iaea.org

Chromatographic Separation and Purity Assessment

Ensuring the purity of this compound is critical for the validity of research findings. Chromatographic techniques are indispensable for separating the radiolabeled compound from non-labeled precursors, impurities, and degradation products.

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of liothyronine. saspublishers.comresearchgate.netresearchgate.net In the context of this compound, HPLC systems are often coupled with a radiation detector to specifically monitor the radiolabeled compound.

Reversed-phase HPLC is a commonly employed mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. saspublishers.comresearchgate.net The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. By optimizing parameters such as the mobile phase composition, pH, flow rate, and column temperature, a high degree of separation can be achieved. saspublishers.comresearchgate.net For instance, a study on the separation of liothyronine and its related substances utilized a C18 column with a mobile phase of phosphate (B84403) buffer (pH 3.5) and acetonitrile (B52724), with detection at 225 nm. researchgate.net

ParameterTypical Conditions for Liothyronine Analysis
Stationary Phase C18 saspublishers.comresearchgate.net
Mobile Phase Phosphate buffer and acetonitrile researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection Wavelength 225 nm saspublishers.comresearchgate.net

This table presents typical parameters for the HPLC analysis of liothyronine.

Radiochemical Purity and Impurity Profiling

Radiochemical purity refers to the proportion of the total radioactivity in a sample that is present in the desired chemical form, in this case, this compound. Impurities can arise from the manufacturing process, degradation, or the presence of other radioiodinated compounds. nih.govnih.gov

Comprehensive impurity profiling is essential and can be achieved by combining HPLC with advanced detection methods like high-resolution mass spectrometry (HRMS). nih.gov This combination allows for the separation of impurities and their subsequent structural elucidation. A study on liothyronine sodium identified 39 related compounds, 25 of which were previously unknown. nih.gov It's been noted that preparations of I-131 without a preservative like cysteine can contain a significant percentage of non-iodide radioactivity, which can be converted to iodide-I-131 by the addition of cysteine. nih.gov

In Vivo Imaging Techniques for Preclinical Studies

In vivo imaging techniques are crucial for non-invasively visualizing the biodistribution, and target engagement of this compound in preclinical animal models. These methods provide valuable insights into the compound's behavior within a living organism.

Preclinical imaging encompasses a range of technologies, including anatomic modalities like X-ray, computed tomography (CT), and magnetic resonance imaging (MRI), as well as molecular modalities such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). crownbio.com

SPECT is a well-established technique for imaging gamma-emitting radiotracers like I-131. mdpi.com It allows for the three-dimensional visualization of the distribution of this compound in the body. For instance, in vivo gamma camera scanning has been used to develop biokinetic models of I-131 in patients. nih.gov However, SPECT can have limitations in terms of resolution and sensitivity for detecting small lesions. mdpi.com

More recently, there has been growing interest in combining imaging modalities to gain more comprehensive information. mdpi.com Optical imaging techniques, such as bioluminescence and fluorescence imaging, are also becoming increasingly popular in preclinical research due to their cost-effectiveness and ease of use. crownbio.com While not directly detecting the I-131, they can be used in conjunction with reporter genes to study the effects of liothyronine on cellular processes in vivo.

Imaging ModalityPrincipleApplication for this compound Studies
SPECT Detection of gamma rays emitted by I-131 to create a 3D image of its distribution. mdpi.comVisualizing biodistribution, thyroid uptake, and tumor targeting. mdpi.comnih.gov
PET Detection of photons produced from positron-emitting isotopes (e.g., I-124). mdpi.comHigher sensitivity and resolution than SPECT for certain applications. mdpi.com
Optical Imaging Detection of light from bioluminescent or fluorescent probes. crownbio.comIndirectly studying the biological effects of liothyronine in engineered models. crownbio.com

This table outlines key in vivo imaging techniques and their relevance to preclinical studies involving this compound.

Scintigraphy and Gamma Camera Imaging in Animal Models

Scintigraphy, utilizing gamma cameras, serves as a cornerstone for the non-invasive, in-vivo visualization of this compound distribution in animal models. animalendocrine.com This functional imaging technique detects the gamma rays emitted by the I-131 isotope, allowing researchers to observe its accumulation in specific organs and tissues, primarily the thyroid gland. animalendocrine.comnih.gov The method provides critical data on both the anatomical localization and the physiological function of the tissues concentrating the radiolabeled compound. animalendocrine.com

In laboratory animals such as rats and cats, modern scintigraphic methods are employed to assess thyroid function and the extent of thyroid tissue. animalendocrine.comnih.gov Studies have demonstrated that both scanner and gamma-camera techniques are highly effective for this purpose. nih.gov The gamma camera, in particular, allows for the quantification of radionuclide uptake, with results showing a strong correlation (r = 0.97) when compared to the reference standard of a gamma counter. nih.gov The sensitivity of these imaging systems is sufficient to detect even small quantities of residual thyroid tissue, making them invaluable for research involving thyroid resection or ablation models. nih.gov

Research in feline models uses thyroid scintigraphy as a reference standard for diagnosing and staging thyroid conditions. researchgate.netfrontiersin.org The procedure typically involves administering the radiopharmaceutical and, after a set period, acquiring images using a gamma camera. animalendocrine.comfrontiersin.org Quantitative analysis in these studies often involves calculating ratios, such as the thyroid-to-salivary or thyroid-to-background ratio, to standardize the measurement of uptake. frontiersin.org Specialized equipment, such as small-field-of-view (SFOV) gamma cameras, has been shown to provide adequate image quality for thyroid scintigraphy in cats, even with relatively low doses and short acquisition times. frontiersin.org

Research Findings in Animal Model Imaging

Animal ModelImaging TechniqueObjectiveKey Quantitative Finding/Observation
RatsGamma Camera ScintigraphyControl of thyroid resectionHigh correlation (r = 0.97) between gamma camera quantification and gamma counter results. nih.gov
CatsScintigraphy (99mTcO4)Comparison of evaluation systemsThyroid-to-salivary activity ratios were approximately 1:1 at 20 minutes and 2:1 at 4 hours post-injection. researchgate.net
Cats (Healthy)Small-Field-of-View (SFOV) Gamma CameraEvaluate SFOV camera efficacyAchieved adequate image quality and quantitative ratios (TSR/TBR) with low radiopharmaceutical doses. frontiersin.org
DogsQuantitative Thyroid ImagingConfirm hypothyroidismImaging typically reveals decreased or absent radionuclide uptake in hypothyroid dogs. animalendocrine.com

Quantitative Analysis of Radioiodine Uptake in Research Specimens

Beyond qualitative imaging, precise quantitative analysis of this compound uptake in research specimens is essential for detailed dosimetric and biokinetic studies. These methods provide numerical data on the concentration and retention of the radionuclide in tissues.

A primary method for quantification involves the analysis of scintigraphic images. By drawing regions of interest (ROIs) over the target tissue (e.g., thyroid) and a background area, the activity counts can be measured. scispace.com The ratio of net counts from the tissue and a known standard allows for the calculation of the fractional radioiodine uptake. scispace.comsnmjournals.org This technique can be further refined using SPECT/CT (Single Photon Emission Computed Tomography/Computed Tomography), which provides 3D localization and allows for more accurate volume determination. amegroups.orgsiemens-healthineers.com Advanced SPECT/CT analysis enables the calculation of specific variables, including the percentage of I-131 uptake at different time points and the total absorbed activity over time, often expressed in units of Gray per GigaBecquerel (Gy/GBq). amegroups.org

For higher resolution analysis, especially in excised research specimens, direct measurement techniques are employed. One such method involves performing beta imaging on histological sections of tissue that have taken up I-131 in vivo. researchgate.net This technique yields high-resolution images that reveal the heterogeneity of radioiodine fixation within the tissue structure. researchgate.net Crucially, it allows for the direct quantification of tissue radioactivity, which can be expressed in units of MegaBecquerels per unit of volume (MBq/volume). researchgate.net

The most advanced systems aim for absolute quantification of tracer concentration. This can be achieved using SPECT/CT systems, such as xSPECT Quant, that are calibrated using a National Institute of Standards and Technology (NIST)-traceable source. siemens-healthineers.com This calibration allows for the conversion of image data into absolute units of tracer concentration (e.g., Bq/mL), providing a highly accurate input for calculating the absorbed dose in tissues and lesions. siemens-healthineers.com

Methodologies for Quantitative I-131 Uptake Analysis

MethodologyData Source / SpecimenKey Metric CalculatedDescription
Region of Interest (ROI) AnalysisScintigraphy/Planar Images% Uptake, Fractional UptakeCompares radiation counts from a target tissue ROI to background counts and/or a known standard. scispace.com
SPECT/CT DosimetrySPECT/CT ImagesAbsorbed Activity (Gy/GBq), % UptakeUses fused anatomical (CT) and functional (SPECT) images for precise volume delineation and activity quantification over time. amegroups.org
Beta ImagingExcised Histological SectionsRadioactivity per Volume (MBq/volume)Provides high-resolution spatial distribution and direct quantification of I-131 on tissue slices. researchgate.net
Absolute Quantification (xSPECT Quant)SPECT/CT ImagesAbsolute Tracer Concentration (Bq/mL)Calibrated system provides absolute quantification of radioactivity, enabling precise absorbed dose calculations. siemens-healthineers.com

Future Research Directions and Conceptual Advancements for Liothyronine I 131

Exploration of Novel Molecular Probes and Tracers Based on Liothyronine (B1675554) I-131

The development of novel molecular probes and tracers derived from Liothyronine I-131 holds significant promise for both diagnostic and therapeutic applications. Research in this area focuses on modifying the core liothyronine structure to enhance its targeting capabilities, improve its imaging properties, and explore new therapeutic avenues.

One area of exploration involves the creation of theranostic agents. These are molecules that combine a diagnostic radionuclide with a therapeutic one, allowing for simultaneous imaging and treatment. By linking this compound to other molecules, researchers aim to create probes that can not only visualize thyroid-related pathologies but also deliver a therapeutic dose of radiation directly to the target cells.

Future work may also focus on developing this compound based probes with altered pharmacokinetic profiles. This could involve modifications to increase the compound's stability, alter its distribution in the body, or enhance its retention in target tissues, thereby improving its efficacy as a research tool or therapeutic agent.

Integration of this compound Studies with Omics Technologies (e.g., Proteomics, Metabolomics)

The integration of this compound research with omics technologies, such as proteomics and metabolomics, offers a powerful approach to understanding the systemic effects of this compound. These technologies allow for the large-scale study of proteins and metabolites, respectively, providing a comprehensive snapshot of the molecular changes that occur in response to this compound. clinicaltrials.govnih.gov

Proteomics , the study of the entire set of proteins in a biological system, can be used to identify proteins that are differentially expressed in the presence of this compound. This can reveal novel pathways and mechanisms affected by the compound. For instance, a comparative proteomics study of plasma in different thyroid states has already shown changes in circulating protein levels, suggesting potential biomarkers for thyroid dysfunction. imrpress.com Future studies could use this compound to probe these changes more directly.

Metabolomics , which analyzes the complete set of small-molecule metabolites, can provide insights into the metabolic perturbations caused by this compound. nih.gov By examining changes in metabolic profiles, researchers can identify biomarkers of response and gain a deeper understanding of the compound's physiological effects. imrpress.comnih.gov For example, metabolomics has been used to identify potential biomarkers in type 2 diabetes related to various metabolic pathways, a methodology that could be applied to studies involving this compound to understand its metabolic impact. nih.gov

The combination of these omics approaches can provide a more holistic view of the biological response to this compound, moving beyond single-endpoint measurements to a systems-level understanding. nih.gov

Theoretical Modeling of Radioiodination and Liothyronine-Receptor Dynamics

Computational and theoretical modeling are becoming increasingly vital in understanding the chemical and biological behavior of molecules like this compound. These models can provide insights that are difficult to obtain through experimental methods alone.

Modeling Radioiodination: The process of attaching the radioactive iodine-131 (B157037) isotope to the liothyronine molecule is a critical step. Theoretical models can help optimize this radioiodination process by predicting reaction kinetics, yields, and the stability of the final product under various conditions. mdpi.com These models can simulate the electrophilic substitution reactions typically used for radioiodination, helping to refine protocols and improve the efficiency and purity of this compound synthesis. mdpi.com

Modeling Liothyronine-Receptor Dynamics: Understanding how this compound interacts with its target, the thyroid hormone receptor (THR), is fundamental to its biological activity. acs.orgnih.gov Molecular dynamics simulations can model the binding of liothyronine to the THR ligand-binding domain, revealing the key amino acid residues involved in the interaction and the conformational changes that occur upon binding. acs.orgelifesciences.org These simulations can also help in predicting the binding affinity and functional activity of novel liothyronine analogs, guiding the design of new probes with improved properties. nih.gov For instance, computational models have been used to study the interaction of various ligands with the THR, providing insights into their potential as endocrine disruptors. acs.org Similar approaches can be applied to this compound to better understand its receptor-level interactions.

Table 1: Key Aspects of Theoretical Modeling for this compound
Modeling AspectKey ObjectivesPotential Impact
Radioiodination ProcessOptimize reaction conditions, predict yields, and assess product stability.Improved synthesis efficiency and purity of this compound.
Receptor-Ligand BindingIdentify key interacting residues and predict binding affinity.Rational design of novel probes with enhanced targeting.
Conformational ChangesUnderstand the structural dynamics of the receptor upon ligand binding.Elucidation of the mechanism of action at the molecular level.

Development of High-Throughput Screening Methodologies Utilizing this compound in Research

High-throughput screening (HTS) methodologies are essential for rapidly evaluating large numbers of compounds for their potential biological activity. endocrine-abstracts.org The development of HTS assays that utilize this compound could significantly accelerate research in several areas.

One potential application is in the discovery of new drugs that modulate the thyroid hormone system. endocrine-abstracts.org An HTS assay could be designed to measure the displacement of this compound from the thyroid hormone receptor by test compounds. This would allow for the rapid identification of novel agonists or antagonists of the receptor. nih.gov

Furthermore, HTS methods could be employed to screen for compounds that affect the transport or metabolism of thyroid hormones. endocrine-abstracts.orgnih.gov For example, an assay could measure the uptake of this compound into cells expressing specific thyroid hormone transporters. endocrine-abstracts.org Screening a library of compounds against this assay could identify inhibitors or enhancers of thyroid hormone transport. A recent study developed an HTS platform to screen over 40,000 compounds for their effects on key proteins in thyroid hormone regulation. endocrine-abstracts.org

Q & A

Basic Research Questions

Q. What is the role of Liothyronine (L-T3) in preparing patients for I-131 diagnostic scans or therapeutic procedures, and how can its administration protocol be standardized?

  • Methodological Answer : Liothyronine is used to suppress endogenous thyroid-stimulating hormone (TSH) production, ensuring optimal uptake of I-131 in target tissues. Standard protocols involve administering methimazole (to inhibit thyroid hormone synthesis) followed by Liothyronine (e.g., 25 mcg/8h for 3 days) to maintain euthyroidism while suppressing TSH . To standardize dosing, researchers should document baseline thyroid function (TSH, T4, T3 levels), adjust Liothyronine doses based on individual metabolic responses, and validate suppression efficacy via pre- and post-treatment hormone assays. Reproducibility requires strict adherence to timing, dose intervals, and patient monitoring, as outlined in clinical case studies .

Q. How can researchers ensure reproducibility in preclinical models studying Liothyronine-I-131 interactions?

  • Methodological Answer : Preclinical studies must detail animal models (e.g., thyroidectomy-induced hypothyroidism), Liothyronine dosing schedules, and I-131 administration routes. Key steps include:

  • Validating TSH suppression via serum assays.
  • Using standardized I-131 activity (e.g., μCi/g body weight).
  • Reporting histopathological outcomes (e.g., thyroid bed uptake, metastatic localization) with imaging controls (e.g., scintigraphy) .
  • Cross-referencing methods with established protocols in thyroid cancer research to minimize variability .

Advanced Research Questions

Q. What experimental designs address contradictions in the relative biological effectiveness (RBE) of I-131 compared to external radiation in thyroid cancer models?

  • Methodological Answer : Discrepancies in RBE (e.g., Chernobyl data vs. earlier studies) require comparative studies using:

  • In vitro models : Expose thyroid cell lines to I-131 (beta-emitter) and external X-rays at equivalent doses, measuring DNA damage (e.g., γ-H2AX foci) and clonogenic survival.
  • In vivo models : Compare tumorigenesis rates in rodents exposed to I-131 vs. fractionated external radiation, controlling for dose-rate effects .
  • Statistical analysis : Use meta-analysis frameworks to reconcile historical data with newer findings, emphasizing confounders like iodine uptake heterogeneity .

Q. How can researchers optimize combination therapies involving Liothyronine-I-131 and molecular agents (e.g., selpercatinib) for radioiodine-refractory thyroid cancer?

  • Methodological Answer :

  • Phase 2 trial design : Administer selpercatinib (RET inhibitor) to restore I-131 uptake, followed by Liothyronine to suppress TSH and standard I-131 therapy. Key endpoints include:
  • I-131 avidity on post-treatment scans.
  • Progression-free survival (PFS) vs. monotherapy controls.
  • Methodological rigor : Stratify patients by RET fusion status, standardize Liothyronine dosing across cohorts, and employ blinded radiologic review to minimize bias .
  • Data interpretation : Use Kaplan-Meier analysis for survival outcomes and multivariate regression to isolate selpercatinib’s contribution .

Q. What strategies resolve conflicting clinical data on Liothyronine-I-131 efficacy in reducing tumor markers (e.g., Ca125) in non-thyroid cancers?

  • Methodological Answer : Contradictory observations (e.g., Ca125 reduction without I-131 uptake) necessitate:

  • Hypothesis testing : Evaluate whether Liothyronine alone modulates tumor metabolism via non-canonical thyroid receptor pathways .
  • Controlled experiments : Compare Ca125 trends in patients receiving Liothyronine with/without I-131, using crossover study designs to isolate drug effects.
  • Biomarker validation : Correlate Ca125 changes with proteomic or transcriptomic profiles to identify off-target mechanisms .

Methodological Frameworks for Data Analysis

Q. How should researchers analyze temporal trends in I-131 environmental persistence and its implications for longitudinal studies?

  • Methodological Answer :

  • Time-series analysis : Use tools like ARIMA models to track I-131 decay (half-life: ~8 days) in environmental samples, adjusting for confounding factors (e.g., rainfall, soil composition) .
  • Geospatial mapping : Integrate GIS data to correlate I-131 deposition patterns with thyroid cancer incidence in historical cohorts (e.g., post-Nevada Test Site exposures) .
  • Data normalization : Express I-131 concentrations relative to stable iodine isotopes to account for natural variation .

Q. What criteria should guide the formulation of research questions in Liothyronine-I-131 studies to ensure scientific rigor?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Ensure access to radioisotope facilities and ethical approval for I-131 use .
  • Novelty : Address gaps like optimizing Liothyronine-I-131 synergies in anaplastic thyroid cancer.
  • Ethics : Disclose radiation risks in informed consent forms for clinical trials .
  • Relevance : Align with NIH priorities on targeted radionuclide therapies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.